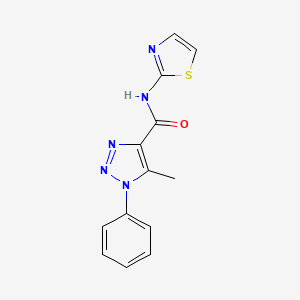![molecular formula C16H18N2O3 B2710917 N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide CAS No. 2418662-67-4](/img/structure/B2710917.png)
N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide is a complex organic compound with a unique structure that includes a phenylcyclopropyl group, a pyrrolidinone ring, and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the pyrrolidinone ring, followed by the introduction of the phenylcyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the oxirane ring via an epoxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反応の分析
Types of Reactions
N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The phenylcyclopropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include diols from the opening of the oxirane ring, alcohols from the reduction of the carbonyl group, and various substituted derivatives from electrophilic aromatic substitution.
科学的研究の応用
N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
類似化合物との比較
Similar Compounds
- N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]acetamide
- N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propionamide
Uniqueness
N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile compound for use in synthetic chemistry and drug development.
特性
IUPAC Name |
N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15-6-11(17-16(20)14-9-21-14)8-18(15)13-7-12(13)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTVGMRGMKTEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2CC(CC2=O)NC(=O)C3CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2710834.png)
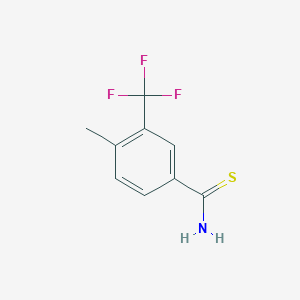
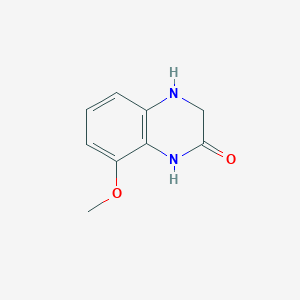
![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)
![N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide](/img/structure/B2710840.png)
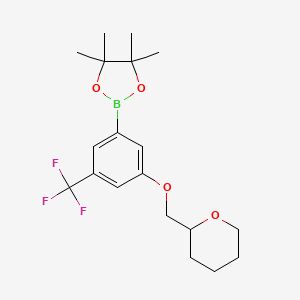
![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)


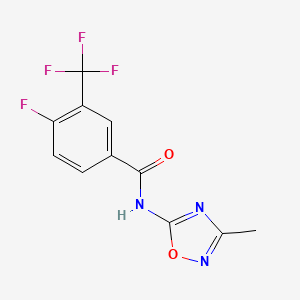

![N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2710854.png)

